IDH-305

Descripción general

Descripción

IDH305 es un inhibidor alostérico potente, disponible por vía oral, selectivo para mutantes de la isocitrato deshidrogenasa 1 (IDH1). Este compuesto está específicamente diseñado para dirigirse a la mutación R132 de IDH1, que conduce a la acumulación del oncometabolito 2-hidroxi-glutarato (2-HG). La acumulación de 2-hidroxi-glutarato promueve la tumorigenesis y se encuentra en varios cánceres, incluido el glioma, el condrosarcoma, el colangiocarcinoma, la leucemia mieloide aguda y el síndrome mielodisplásico .

Mecanismo De Acción

IDH305 ejerce sus efectos inhibiendo selectivamente la enzima IDH1 mutante. El compuesto se une alostéricamente a la enzima mutante, provocando un cambio conformacional que reduce su actividad. Esta inhibición evita la conversión de isocitrato a 2-hidroxi-glutarato, lo que reduce los niveles de este oncometabolito en las células. Al reducir los niveles de 2-hidroxi-glutarato, IDH305 puede reducir el potencial tumorigenico de las células que albergan mutaciones en IDH1 .

Análisis Bioquímico

Biochemical Properties

IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, this compound reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, this compound has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, this compound inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, this compound has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, this compound effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para IDH305 no se detallan ampliamente en la literatura disponible. Se sabe que IDH305 es un compuesto biodisponible por vía oral, lo que indica que su síntesis implica la creación de una forma estable y absorbable que se puede administrar por vía oral. Los métodos de producción industrial probablemente implican procesos estándar de fabricación farmacéutica, que incluyen síntesis química, purificación y formulación .

Análisis De Reacciones Químicas

IDH305 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la enzima IDH1 mutante. El compuesto está diseñado para inhibir la producción de 2-hidroxi-glutarato al unirse a la enzima IDH1 mutante. Esta inhibición se logra mediante modulación alostérica, donde IDH305 se une a un sitio en la enzima distinto del sitio activo, provocando un cambio conformacional que reduce la actividad de la enzima .

Aplicaciones Científicas De Investigación

IDH305 tiene importantes aplicaciones de investigación científica, particularmente en el campo de la oncología. Se utiliza en estudios preclínicos y clínicos para evaluar su eficacia en el tratamiento de cánceres con mutaciones en IDH1. El compuesto ha mostrado actividad antitumoral en modelos preclínicos y se está investigando en ensayos clínicos por su potencial para tratar el glioma, la leucemia mieloide aguda, el síndrome mielodisplásico y otros tumores sólidos con mutaciones en IDH1 . Además, IDH305 se utiliza en la investigación para comprender el papel de las mutaciones en IDH1 en la biología del cáncer y para desarrollar terapias dirigidas para estas mutaciones .

Comparación Con Compuestos Similares

IDH305 es único en su selectividad para la enzima IDH1 mutante y su capacidad para penetrar el cerebro, lo que lo hace particularmente útil para tratar tumores cerebrales como el glioma. Compuestos similares incluyen otros inhibidores de IDH1 como AG-120 (ivosidenib) y AG-881 (vorasidenib), que también se dirigen a las mutaciones en IDH1 pero pueden diferir en su selectividad, potencia y propiedades farmacocinéticas . Las propiedades de penetración cerebral de IDH305 y su direccionamiento específico de la mutación R132 de IDH1 lo distinguen de estos otros inhibidores .

Actividad Biológica

IDH-305 is a selective inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation, which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML). This compound has garnered attention for its potential to modulate the production of the oncometabolite 2-hydroxyglutarate (2-HG), which accumulates due to IDH1 mutations. The following sections detail the biological activity, pharmacodynamics, clinical findings, and case studies related to this compound.

This compound functions as an allosteric inhibitor of mutant IDH1 enzymes. By binding to an allosteric site, it alters the enzyme's conformation, reducing its affinity for isocitrate and thereby decreasing 2-HG production. This mechanism is crucial in restoring normal cellular metabolism and inhibiting tumor growth in IDH1-mutant cancers.

Preclinical Studies

Preclinical evaluations have demonstrated that this compound effectively reduces 2-HG levels in various models. A study indicated that a single dose of 100 mg/kg could decrease tumor 2-HG levels by up to 95% in mouse models with IDH1 mutations . In vitro studies also suggested significant antiproliferative effects on cells expressing mutant IDH1 .

Clinical Trials

This compound has progressed into human clinical trials, focusing on patients with advanced malignancies harboring IDH1 mutations. Key findings from these trials include:

- Phase I Study : Conducted on patients with IDH1 R132-mutant AML and myelodysplastic syndrome (MDS), where doses ranged from 75 to 750 mg twice daily. The study aimed to establish the maximum tolerated dose (MTD) and evaluate safety and efficacy .

- Efficacy : In this trial, 35 out of 41 patients exhibited target engagement with a notable reduction in plasma 2-HG concentrations across all doses. Complete remission was achieved in approximately 27% of AML patients treated .

- Safety Profile : Adverse events included increased bilirubin levels and nausea, with manageable hepatotoxicity noted. The study was halted prematurely due to a narrow therapeutic window, but preliminary data suggested a favorable safety profile .

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized as follows:

| PK Parameter | Mouse | Rat | Dog | Human |

|---|---|---|---|---|

| In vitro liver microsomal clearance (μL min –1 mg –1) | 61 | 45 | 28 | 56 |

| In vivo plasma clearance (mL min –1 kg –1) | 29 | 34 | 24 | n.d. |

| Plasma protein binding (%) | 88 | 83 | 89 | 83 |

| Brain homogenate binding (%) | 93 | 95 | n.d. | n.d. |

| Brain to plasma ratio (total/unbound) | 0.29/0.17 | 0.61/0.18 | n.d. | n.d. |

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Case Study in Glioma Patients : In a cohort of glioma patients treated with this compound, imaging studies revealed a significant reduction in tumor volume correlated with decreased levels of 2-HG over time. Follow-up MR scans demonstrated sustained reductions in metabolite levels, suggesting effective target modulation .

- AML Patient Response : A patient with refractory AML showed a complete response after treatment with this compound, with significant decreases in peripheral blood blasts and normalization of blood counts following therapy .

Propiedades

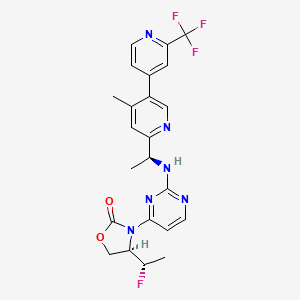

IUPAC Name |

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGDPJCUIKLTDU-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628805-46-8 | |

| Record name | IDH-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDH-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.